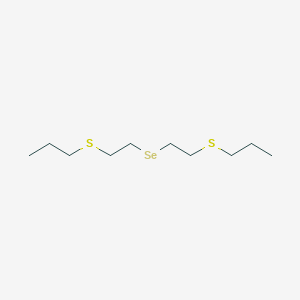
1,1'-(Selenobis(2,1-ethanediylthio))bispropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Selenobis(2,1-ethanediylthio))bispropane is an organoselenium compound with a unique structure that includes selenium and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Selenobis(2,1-ethanediylthio))bispropane typically involves the reaction of selenide compounds with thiol-containing precursors. One common method involves the reaction of bis(2-chloroethyl) selenide with 1-propanethiol under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete reaction of the starting materials.
Industrial Production Methods
Industrial production of 1,1’-(Selenobis(2,1-ethanediylthio))bispropane may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Selenobis(2,1-ethanediylthio))bispropane can undergo various chemical reactions, including:
Oxidation: The selenium and sulfur atoms in the compound can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: The compound can be reduced to form selenides and thiols.
Substitution: The compound can participate in substitution reactions where the selenium or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides and sulfoxides, while reduction can produce selenides and thiols.
Scientific Research Applications
1,1’-(Selenobis(2,1-ethanediylthio))bispropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium and carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress.
Industry: The compound is used in the development of materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1,1’-(Selenobis(2,1-ethanediylthio))bispropane involves its interaction with molecular targets through its selenium and sulfur atoms. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Selenobis(2,1-ethanediylthio))bisethane
- 1,1’-(Selenobis(2,1-ethanediylthio))bisbutane
- 1,1’-(Selenobis(2,1-ethanediylthio))bisbenzene
Uniqueness
1,1’-(Selenobis(2,1-ethanediylthio))bispropane is unique due to its specific combination of selenium and sulfur atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
90053-44-4 |
|---|---|
Molecular Formula |
C10H22S2Se |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-[2-(2-propylsulfanylethylselanyl)ethylsulfanyl]propane |
InChI |
InChI=1S/C10H22S2Se/c1-3-5-11-7-9-13-10-8-12-6-4-2/h3-10H2,1-2H3 |
InChI Key |
AEOMIVYWCNSXEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC[Se]CCSCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















